molecular formula C6H7ClN2 B1626487 5-Chloro-2,4-dimethylpyrimidine CAS No. 75712-73-1

5-Chloro-2,4-dimethylpyrimidine

Cat. No.: B1626487
CAS No.: 75712-73-1
M. Wt: 142.58 g/mol
InChI Key: DEMUHPYWGGVSJY-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 5-position and methyl groups at the 2- and 4-positions. Pyrimidines are heterocyclic aromatic compounds with applications spanning pharmaceuticals, agrochemicals, and materials science. The chloro and methyl substituents on this compound influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in organic synthesis and drug development. For instance, chloro-substituted pyrimidines are often used in aptamer modifications to enhance stability and pharmacokinetics , while methyl groups can improve lipophilicity and metabolic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethylpyrimidine typically involves the chlorination of 2,4-dimethylpyrimidine. One common method includes the reaction of 2,4-dimethylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

2,4-dimethylpyrimidine+Cl2This compound\text{2,4-dimethylpyrimidine} + \text{Cl}_2 \rightarrow \text{this compound} 2,4-dimethylpyrimidine+Cl2​→this compound

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2,4-dimethylpyrimidine serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives have shown potential in the development of antiviral and antibacterial drugs. For instance:

  • Antiviral Agents : Research indicates that pyrimidine derivatives can inhibit viral replication and are being investigated for their efficacy against diseases such as influenza and HIV .
  • Antibacterial Agents : Compounds derived from this compound have been synthesized to target bacterial infections, showcasing improved activity against resistant strains .

Case Study: Antimalarial Drug Discovery

Recent studies have identified novel 2,4,5-trisubstituted pyrimidines as potent inhibitors of plasmodial kinases, which are critical targets for antimalarial therapies. These compounds demonstrated significant activity against Plasmodium falciparum, with IC50 values in the nanomolar range .

Agricultural Chemicals

In agrochemistry, this compound is utilized in the formulation of herbicides and fungicides. Its derivatives enhance crop protection and yield:

  • Herbicides : Compounds derived from this pyrimidine structure have been developed to selectively inhibit weed growth without harming crops .
  • Fungicides : The compound's efficacy against various fungal pathogens has been documented, contributing to plant health and agricultural productivity .

Biochemical Research

The compound is also employed in biochemical research to explore enzyme inhibition and metabolic pathways:

  • Enzyme Inhibition Studies : Researchers use this compound to study its effects on specific enzymes involved in metabolic processes, aiding in the understanding of disease mechanisms and potential therapeutic targets .
  • Metabolic Pathway Analysis : Its derivatives help elucidate complex biochemical pathways, providing insights into cellular functions and potential drug interactions .

Material Science

In materials science, this compound is investigated for its potential applications in creating advanced materials:

  • Polymer Development : The compound's unique chemical properties make it suitable for synthesizing polymers with enhanced durability and resistance to environmental factors .
  • Coatings : Research into coatings that incorporate this compound shows promise for applications requiring high-performance materials with specific chemical resistances .

Table 1: Summary of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalAntiviral & antibacterial agentsPotent inhibitors against resistant strains
Agricultural ChemicalsHerbicides & fungicidesImproved crop yield and disease resistance
Biochemical ResearchEnzyme inhibition & metabolic studiesInsights into disease mechanisms
Material SciencePolymer synthesis & advanced coatingsEnhanced material properties

Table 2: Antimalarial Activity of Pyrimidine Derivatives

Compound NameTarget KinaseIC50 Value (nM)
PurfalcaminePfCDPK117
Compound XPfGSK3216
Compound YPfPK6274

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethylpyrimidine depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 5-Chloro-2,4-dimethylpyrimidine with its analogs, focusing on substituent effects, synthesis, and applications. Key compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of this compound Analogs

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 5-Cl, 2-CH₃, 4-CH₃ C₆H₇ClN₂ Intermediate for drug synthesis; aptamer stabilization
4-Chloro-5-(chloromethyl)-2-methylpyrimidine 4-Cl, 5-CH₂Cl, 2-CH₃ C₆H₆Cl₂N₂ Higher reactivity due to chloromethyl group; used in cross-coupling reactions
5-Amino-4,6-dichloro-2-methylpyrimidine 5-NH₂, 4-Cl, 6-Cl, 2-CH₃ C₅H₅Cl₂N₃ Amino group enhances hydrogen bonding; intermediate for antihypertensive drugs (e.g., moxonidine)
5-Bromo-2-chloropyrimidin-4-amine 5-Br, 2-Cl, 4-NH₂ C₄H₃BrClN₃ Bromine increases molecular weight; forms 2D hydrogen-bonded networks in crystals
2-Chloro-5-(phenylmethoxy)pyrimidine 2-Cl, 5-OCH₂C₆H₅ C₁₁H₉ClN₂O Benzyloxy group improves lipophilicity; used in kinase inhibitor synthesis

Substituent Effects on Reactivity and Bioactivity

  • Halogen vs. Methyl Groups : Chlorine at the 5-position (as in this compound) enhances electrophilic substitution reactivity compared to bromine (e.g., 5-Bromo-2-chloropyrimidin-4-amine), which is bulkier and less electronegative . Methyl groups at the 2- and 4-positions increase steric hindrance, reducing nucleophilic attack but improving metabolic stability .
  • Amino vs. Chloro Groups: 5-Amino-4,6-dichloro-2-methylpyrimidine exhibits stronger hydrogen-bonding capacity due to the NH₂ group, making it suitable for interactions with biological targets like enzymes . In contrast, the absence of amino groups in this compound limits such interactions but increases compatibility with hydrophobic environments .

Key Research Findings

  • Stability in Biological Systems : Chloro-pyrimidines like this compound exhibit prolonged half-lives in vivo when conjugated with PEG, a strategy used to enhance aptamer delivery .
  • This highlights the need for precise substituent tuning in pyrimidine-based therapeutics.
  • Structural Insights : Crystallographic studies reveal that chloro and methyl substituents influence planarity and intermolecular interactions. For example, 5-Bromo-2-chloropyrimidin-4-amine adopts a planar conformation, facilitating dimerization via hydrogen bonds , whereas bulkier substituents (e.g., benzyloxy in 2-Chloro-5-(phenylmethoxy)pyrimidine) disrupt crystal packing .

Biological Activity

5-Chloro-2,4-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's interactions with various biological targets, including enzymes and receptors, have implications for pharmacological applications. Here, we explore the biological activity of this compound through a review of synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its chlorine and methyl substitutions on the pyrimidine ring. Its chemical structure can be represented as follows:

Compound NameStructureUnique Features
This compoundStructureExhibits notable biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as an electron donor in biochemical reactions and can form complexes with sigma-electron acceptors. This interaction influences cellular processes such as:

  • Cell signaling pathways
  • Gene expression modulation
  • Cellular metabolism alterations

Research indicates that this compound can modulate enzyme activities, leading to significant changes in cellular behavior.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, derivatives have shown significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected strains are as follows:

PathogenMIC (µg/ml)
Escherichia coli187
Klebsiella pneumoniae220
Staphylococcus aureus>1000
Bacillus subtilis850

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as inhibition of tubulin polymerization. Notably, compounds derived from this scaffold exhibited effective cytotoxicity against breast cancer cell lines with low IC50 values:

CompoundCell LineIC50 (µM)
Compound 24MCF-70.0012
Compound 33MDA-MB-2310.00037

These compounds led to cell cycle arrest at the G2/M phase, indicating their potential as chemotherapeutic agents .

Case Studies

  • Antibiotic Properties : A study focusing on the antimicrobial efficacy of related pyrimidines found that derivatives of this compound exhibited potent activity against both bacterial and fungal pathogens. The study emphasized the importance of structural modifications in enhancing bioactivity .
  • Cancer Treatment : A recent investigation into novel sulfonamide derivatives linked to salicylamide scaffolds revealed that compounds based on this compound demonstrated significant anticancer effects through tubulin inhibition mechanisms. This research supports the potential use of these derivatives in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2,4-dimethylpyrimidine, and how do reaction conditions influence yield?

The synthesis of halogenated pyrimidines often involves nucleophilic substitution or condensation reactions. For example, 5-chloro-2,4,6-trifluoropyrimidine reacts with nitrogen nucleophiles (e.g., benzylamine) under controlled conditions (0–5°C, THF solvent) to yield substituted products. However, regioselectivity challenges arise due to competing substitutions at the 2-, 4-, and 6-positions. Purification via column chromatography or recrystallization is critical to isolate the desired isomer . For this compound, analogous methods may involve chloro-dehalogenation of perhalogenated precursors or alkylation of pyrimidine intermediates. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically optimized using design-of-experiment (DoE) approaches to maximize yield and minimize byproducts.

Q. How can researchers validate the structural identity and purity of this compound?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substitution patterns and detect impurities.
  • X-ray crystallography : Use programs like SHELXL for refinement of crystal structures to verify bond lengths, angles, and planarity of the pyrimidine ring .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns help identify degradation products.
  • HPLC : Reverse-phase chromatography with UV detection quantifies purity (>98% typically required for biological assays) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

Regioselective functionalization is complicated by the electronic equivalence of pyrimidine ring positions. Key approaches include:

  • Directed metalation : Use directing groups (e.g., amino or sulfanyl substituents) to guide lithiation or palladium-catalyzed cross-coupling reactions at specific sites .
  • Protecting group strategies : Temporarily block reactive sites (e.g., using silyl or acetyl groups) to enable sequential substitutions .
  • Computational modeling : DFT calculations predict reactive sites based on frontier molecular orbitals (FMOs) and charge distribution, guiding experimental design .

Q. How does this compound serve as a scaffold for kinase inhibitors in drug discovery?

Pyrimidine derivatives are prominent in kinase inhibitor design due to their ability to mimic ATP’s purine ring. For example:

  • Jak2 inhibitors : AZD1480, a pyrimidine-2,4-diamine analog, inhibits Jak2 V617F mutants by binding to the ATP pocket. Structure-activity relationship (SAR) studies show that chloro and methyl substituents enhance hydrophobic interactions and metabolic stability .
  • Dihydropyrimidine dehydrogenase (DPD) inhibitors : Derivatives like 5-chloro-2,4-dihydroxypyridine in S-1 chemotherapy formulations inhibit DPD, prolonging 5-FU activity in cancer cells .
  • Screening assays : Use fluorescence polarization (FP) or TR-FRET assays to measure compound binding affinity to target kinases.

Q. What methodologies assess the toxicity and metabolic stability of this compound derivatives?

  • In vitro hepatotoxicity : Perform hepatic microsomal stability assays (e.g., human liver microsomes) to evaluate CYP450-mediated metabolism. LC-MS/MS quantifies metabolite formation .
  • Genotoxicity screening : Use Ames tests (bacterial reverse mutation assay) or comet assays to detect DNA damage potential .
  • In vivo toxicity : Rodent studies monitor hematological, hepatic, and renal parameters post-administration. Dose escalation studies establish maximum tolerated doses (MTDs) .

Q. Methodological Considerations

Table 1. Key Analytical Parameters for this compound

ParameterMethodAcceptable RangeReference
PurityHPLC-UV (C18 column)≥98%
Melting PointDifferential Scanning Calorimetry (DSC)150–160°C (literature-dependent)
Solubility (LogP)Shake-flask method1.5–2.5 (predicted)
Crystal StructureX-ray diffractionR-factor < 0.05

Q. Contradictions and Limitations in Literature

  • Regioselectivity : and highlight competing substitutions in trifluoropyrimidines, suggesting that this compound may require iterative protection-deprotection steps for precise functionalization.
  • Toxicity data gaps : While fluoropyrimidines like S-1 are well-studied in oncology, specific toxicological profiles for this compound remain sparse, necessitating tailored preclinical evaluations .

Properties

IUPAC Name

5-chloro-2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMUHPYWGGVSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503973
Record name 5-Chloro-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75712-73-1
Record name 5-Chloro-2,4-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75712-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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